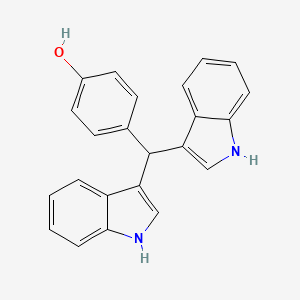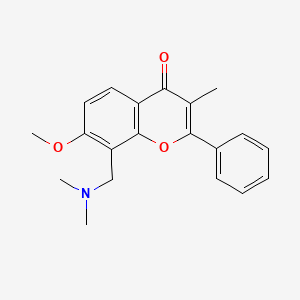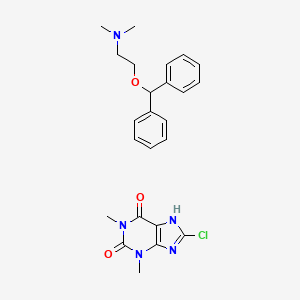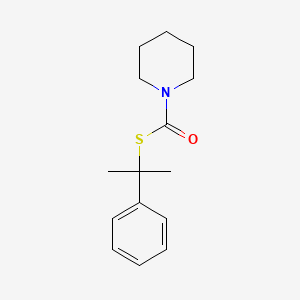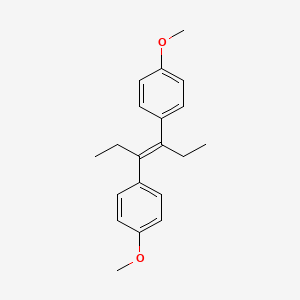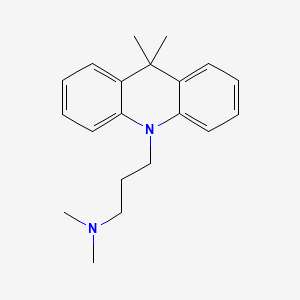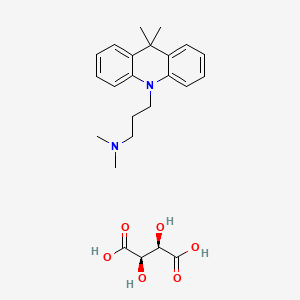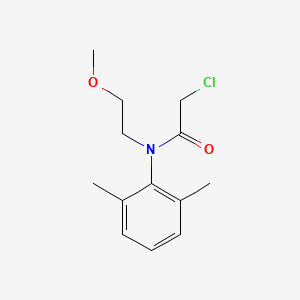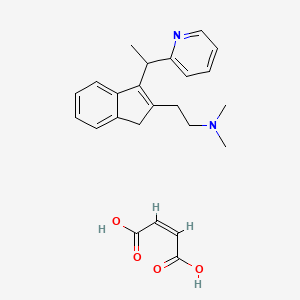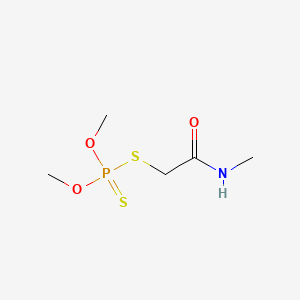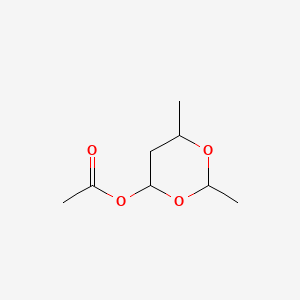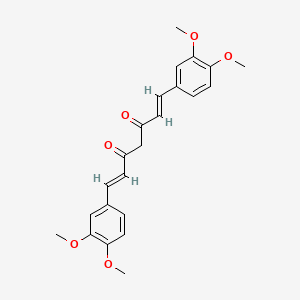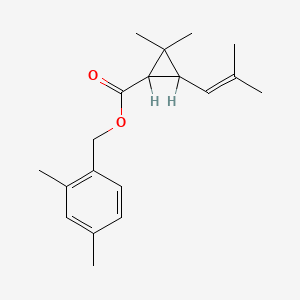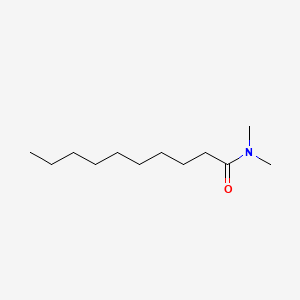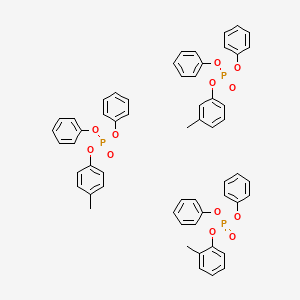
(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate
Descripción general
Descripción
The compounds (2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate are organic compounds. They are colorless or slightly yellow transparent liquids with a slight phenolic odor . They are stable, non-volatile, and have good flame retardant plasticity, oil resistance, aging resistance, electrical insulation, and processability . They are soluble in organic solvents and slightly soluble in water .
Physical And Chemical Properties Analysis
The density of these compounds is 1.241g/cm3 . The boiling point is 394.6ºC at 760mmHg . The flash point is 206ºC . They are insoluble in water and soluble in most organic solvents .
Aplicaciones Científicas De Investigación
Synthetic Strategies and Solid-State Aggregation
Research has highlighted the synthesis of functionalized organophosphates, demonstrating their potential in forming novel structures through hydrogen bonding and Suzuki coupling reactions. These compounds exhibit unique solid-state aggregation behaviors, forming tubular channels and supramolecular assemblies, which could be pivotal in materials science and nanotechnology (Dar, Mallick, & Murugavel, 2015).
Metal-Organophosphate Interactions
Studies have also explored the interactions between alkaline-earth metal ions and organophosphates, leading to the formation of novel compounds with potential applications in catalysis and materials science. These interactions result in diverse structural motifs, ranging from ionic phosphates to covalent dimeric compounds, showcasing the versatility of organophosphates in coordination chemistry (Murugavel, Kuppuswamy, & Randoll, 2008).
Flame Retardants in Indoor Environments
Research into the presence of diphenyl phosphate and related compounds in indoor dust highlights their significance as ubiquitous chemicals, potentially stemming from their use as flame retardants in various consumer products. This research underscores the importance of understanding the environmental persistence and human exposure pathways of these compounds (Björnsdotter, Romera-García, Borrull, de Boer, Rubio, & Ballesteros-Gómez, 2018).
Polymerization Catalysts
Organophosphates have been utilized as catalysts in polymerization processes, evidencing their role in synthesizing polymers with specific properties. This application is particularly relevant in the development of new materials with enhanced mechanical and thermal properties, indicating a broad range of potential industrial applications (Gong, Dong, Hu, Bi, Zhang, & Jiang, 2009).
Safety And Hazards
Propiedades
Número CAS |
26444-49-5 |
|---|---|
Nombre del producto |
(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |
Fórmula molecular |
C57H51O12P3 |
Peso molecular |
1020.9 g/mol |
Nombre IUPAC |
(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |
InChI |
InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3 |
Clave InChI |
QXDTWBUYOSGCSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Apariencia |
Solid powder |
Punto de ebullición |
390 °C at 760 mm Hg |
Color/Form |
Colorless transparent liquid |
Densidad |
1.208 at 25 °C |
Punto de inflamación |
450 °F (232 °C) (Closed cup) |
melting_point |
Freezing point: -38 °C |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
In water, 2.4 mg/L at 25 °C In water, 2.6 mg/L at 25 °C Insoluble in glycerol; soluble in most organic solvents except glycerol |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Diphenyl cresyl phosphate; Monocresyl diphenyl phosphate; Diphenyl tolyl phosphate; |
Presión de vapor |
1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



